1-Ethyl-2-(2-fluorophenyl)-1H-imidazole
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Overview
Description
1-Ethyl-2-(2-fluorophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole typically involves the reaction of 2-fluorobenzylamine with ethyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxide.
Reduction: Formation of ethyl-2-(2-fluorophenyl)imidazole.
Substitution: Formation of 2-(2-substituted phenyl)-1-ethylimidazole.
Scientific Research Applications
1-Ethyl-2-(2-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
- 1-Ethyl-2-phenyl-1H-imidazole
- 1-Methyl-2-(2-fluorophenyl)-1H-imidazole
- 1-Ethyl-2-(4-fluorophenyl)-1H-imidazole
Comparison: 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to 1-Ethyl-2-phenyl-1H-imidazole, the fluorinated compound may exhibit enhanced stability and binding properties. The position of the fluorine atom (ortho vs. para) can also affect the compound’s overall properties and applications .
Properties
CAS No. |
740025-99-4 |
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Molecular Formula |
C11H11FN2 |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-ethyl-2-(2-fluorophenyl)imidazole |
InChI |
InChI=1S/C11H11FN2/c1-2-14-8-7-13-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
VDZACUILIJNKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=CC=CC=C2F |
Origin of Product |
United States |
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